Product packaging for Aclatonium(Cat. No.:CAS No. 55077-25-3)

Aclatonium

Cat. No.: B1200046
CAS No.: 55077-25-3
M. Wt: 218.27 g/mol
InChI Key: SRZGFCNCQUMTCP-UHFFFAOYSA-N
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Description

Historical Perspectives on Cholinergic Compound Discovery and Development

The exploration of cholinergic compounds has a rich history, beginning with early studies on the physiological effects of acetylcholine (B1216132) itself. The transient nature of acetylcholine, which is rapidly hydrolyzed in the body, spurred the development of more stable analogues. This led to the synthesis of various choline (B1196258) esters, compounds that retain the essential structural features of acetylcholine but are less susceptible to rapid degradation.

A significant advancement in this field was the creation of quaternary ammonium (B1175870) compounds. These are molecules characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. This structural feature influences their interaction with biological membranes and receptors. The development of synthetic quaternary ammonium compounds, including Aclatonium, provided researchers with a diverse toolkit of cholinergic agonists with varying potencies and selectivities. These compounds have been crucial in elucidating the different subtypes of cholinergic receptors and their distinct physiological roles.

Chemical Classification and Structural Characteristics of this compound within Quaternary Ammonium Compounds

This compound, chemically known as (2-acetyllactoyloxyethyl)trimethylammonium, is classified as a quaternary ammonium compound and a choline ester. Its structure is characterized by a central quaternary ammonium group, which imparts a permanent positive charge. This cationic head is crucial for its interaction with the anionic sites of cholinergic receptors.

The molecule also features an ester linkage, a common characteristic of many cholinergic agonists that mimics the ester group in acetylcholine. The specific acyl group attached to the choline backbone influences the compound's pharmacological properties, including its affinity for and efficacy at different receptor subtypes. This compound is often used in its napadisilate salt form, this compound napadisilate, which is a crystalline solid with a melting point of 189-191°C.

Chemical and Physical Properties of this compound Napadisilate
PropertyValueReference
Molecular FormulaC30H46N2O14S2
Molecular Weight722.82 g/mol
CAS Number55077-30-0 chemicalbook.com
Melting Point189-191°C chemicalbook.com
AppearanceCrystalline solid

Role of this compound as a Research Probe in Cholinergic Systems

As a cholinergic agonist, this compound serves as a valuable research probe for investigating the function of the parasympathetic nervous system and other cholinergic pathways. Its primary mechanism of action is the stimulation of muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors involved in a wide range of physiological processes. patsnap.com

By selectively activating these receptors, researchers can study their downstream signaling cascades and the resulting cellular and physiological responses. For instance, this compound has been utilized in studies to explore the cholinergic regulation of smooth muscle contraction, glandular secretion, and other autonomic functions. Its stability compared to acetylcholine allows for more controlled and sustained experimental conditions.

Overview of Key Academic Research Trajectories for this compound

Academic research involving this compound has primarily focused on its effects within the gastrointestinal and pancreatic systems. A significant trajectory of investigation has been its use as a tool to understand the cholinergic control of gastrointestinal motility. Research has shown that this compound can excite gastrointestinal smooth muscle, leading to contractions and promoting gastric emptying.

Another key area of research has been its role in modulating pancreatic exocrine secretion. Studies using isolated pancreatic acini have demonstrated that this compound can stimulate the release of digestive enzymes, such as amylase. These investigations have been instrumental in detailing the cellular mechanisms, including calcium mobilization, that are triggered by muscarinic receptor activation in the pancreas.

Detailed Research Findings

Research utilizing this compound as a cholinergic probe has yielded specific insights into its interactions with muscarinic receptors and its effects on cellular functions.

A notable study compared the effects of this compound napadisilate with the well-known muscarinic agonist, carbamylcholine (B1198889), on isolated rat pancreatic acini. Both compounds were found to dose-dependently increase amylase release and calcium ion efflux, confirming their action via muscarinic receptors and subsequent calcium mobilization. Interestingly, while this compound was observed to be 20-30 times less potent than carbamylcholine in stimulating these effects, its potency in inhibiting the binding of the muscarinic antagonist [N-methyl-3H]scopolamine was nearly identical to that of carbamylcholine. This suggests that while both compounds bind to the muscarinic receptor with similar affinity, this compound has a lower intrinsic activity in this particular experimental model.

Comparative Potency of this compound Napadisilate and Carbamylcholine on Isolated Rat Pancreatic Acini
ParameterThis compound NapadisilateCarbamylcholine
Stimulation of Amylase ReleaseLess potentMore potent (20-30x)
Stimulation of 45Ca2+ EffluxLess potentMore potent (20-30x)
Inhibition of [N-methyl-3H]scopolamine BindingSimilar potencySimilar potency

These findings highlight the utility of this compound as a research tool for dissecting the nuances of receptor-ligand interactions and the subsequent cellular signaling events. Its differential potency in receptor binding versus functional output provides a valuable pharmacological profile for researchers studying the structure-activity relationships of cholinergic agonists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20NO4+ B1200046 Aclatonium CAS No. 55077-25-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55077-25-3

Molecular Formula

C10H20NO4+

Molecular Weight

218.27 g/mol

IUPAC Name

2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium

InChI

InChI=1S/C10H20NO4/c1-8(15-9(2)12)10(13)14-7-6-11(3,4)5/h8H,6-7H2,1-5H3/q+1

InChI Key

SRZGFCNCQUMTCP-UHFFFAOYSA-N

SMILES

CC(C(=O)OCC[N+](C)(C)C)OC(=O)C

Canonical SMILES

CC(C(=O)OCC[N+](C)(C)C)OC(=O)C

Origin of Product

United States

Molecular Mechanisms of Action and Pharmacological Interactions of Aclatonium in Preclinical Models

Receptor Binding and Activation Profiling

The primary mechanism of action of Aclatonium involves its interaction with key receptors in the nervous system.

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are G-protein coupled receptors (GPCRs) with five primary subtypes: M1, M2, M3, M4, and M5. These subtypes are distributed throughout the central and peripheral nervous systems and play diverse roles in physiological processes wikipedia.orgjsmcentral.org. M1, M3, and M5 receptors are typically coupled with Gq/11 proteins, leading to the activation of phospholipase C and the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which ultimately increases intracellular calcium levels. In contrast, M2 and M4 receptors are coupled with Gi/o proteins, resulting in the inhibition of adenylate cyclase activity and a decrease in cyclic AMP (cAMP) wikipedia.orgjsmcentral.org.

While this compound is classified as a cholinergic agent and is structurally related to acetylcholine chloride, specific quantitative data detailing its binding affinity (e.g., Ki or IC50 values) and selectivity across the individual M1-M5 muscarinic acetylcholine receptor subtypes in preclinical models are not extensively detailed in the available research findings. Research on muscarinic receptors often highlights the challenge in developing compounds with high selectivity due to the conserved nature of the acetylcholine binding site nih.gov.

Table 1: General Muscarinic Acetylcholine Receptor Subtype Coupling

mAChR SubtypeG-Protein CouplingPrimary Intracellular Effectors
M1Gq/11Phospholipase C activation
M2Gi/oAdenylate cyclase inhibition
M3Gq/11Phospholipase C activation
M4Gi/oAdenylate cyclase inhibition
M5Gq/11Phospholipase C activation

Ligand-receptor interaction dynamics and kinetics describe the temporal aspects of how a ligand binds to and dissociates from its receptor. Key parameters include the association rate constant (k_on), which represents the rate at which a drug binds to its receptor to form a complex, and the dissociation rate constant (k_off), which reflects the rate at which the drug-receptor complex dissociates excelleratebio.commalvernpanalytical.comwikipedia.org. The ratio of k_off to k_on defines the equilibrium dissociation constant (Kd), an inverse measure of affinity excelleratebio.comwikipedia.org. Another important kinetic parameter is residence time (RT), defined as the reciprocal of k_off (1/k_off), which indicates how long a ligand remains bound to its target excelleratebio.comworktribe.com. A longer residence time can correlate with prolonged pharmacological effects in vivo excelleratebio.comworktribe.com.

While the importance of understanding ligand-receptor binding kinetics for drug development, particularly for G protein-coupled receptors, is recognized worktribe.comnih.gov, specific kinetic data (k_on, k_off, residence time) for this compound's interaction with any of its target receptors are not explicitly detailed in the provided preclinical research findings.

This compound's primary mechanism of action involves modulating neurotransmitter activity within the central nervous system (CNS), predominantly by enhancing the inhibitory action of gamma-aminobutyric acid (GABA) patsnap.com. GABA is a crucial inhibitory neurotransmitter that reduces neuronal excitability patsnap.com.

This compound primarily interacts with GABA-B receptors, which are G-protein coupled receptors patsnap.com. By enhancing GABAergic activity, this compound effectively dampens excessive neural signals that contribute to muscle spasms patsnap.com. This leads to a decrease in muscle tone and provides relief from spasticity patsnap.com. Furthermore, this compound's action on GABA-B receptors has been shown to have a secondary effect on pain perception by modulating the transmission of pain signals in the spinal cord, thereby providing analgesic effects patsnap.com.

Table 2: this compound's Primary Receptor Interaction

Receptor TypeSubtypePrimary Effect of this compoundPhysiological Outcome
GABA ReceptorGABA-BEnhancement of GABAergic activityReduced neuronal excitability, decreased muscle spasms, pain relief

This compound's primary pharmacological profile is characterized by its significant modulation of the GABAergic system, particularly through GABA-B receptors, to achieve its muscle relaxant and analgesic effects patsnap.com. Its influence extends to both central and peripheral nervous system activity patsnap.com. While the nervous system involves a complex interplay of various neurotransmitters such as acetylcholine, dopamine, norepinephrine, serotonin, glutamate, and glycine (B1666218) mdpi.comnih.govnih.gov, detailed preclinical findings specifically describing this compound's direct interactions or modulatory effects on these other neurotransmitter systems beyond its primary GABAergic action are not extensively reported in the available information.

Intracellular Signaling Cascades and Cellular Responses

The binding of this compound to its target receptors initiates a cascade of intracellular events that lead to observable cellular and physiological responses.

G-protein coupled receptors (GPCRs) constitute a large family of cell surface receptors that detect extracellular molecules and activate diverse cellular responses through their coupling with G proteins nih.gov. GABA-B receptors, the primary targets of this compound, belong to the class C of GPCRs patsnap.com.

Upon activation by this compound, GABA-B receptors initiate a cascade of intracellular events patsnap.com. This activation leads to the opening of potassium channels and the closing of calcium channels patsnap.com. The resultant ion flux causes hyperpolarization of the neuron, making it less likely to fire an action potential patsnap.com. This reduction in neuronal excitability is the fundamental cellular response that underlies this compound's ability to decrease muscle contraction and alleviate muscle spasms patsnap.com. GPCR activation typically involves conformational changes in the receptor upon ligand binding, leading to the exchange of GDP for GTP on the Gα subunit, which then dissociates from the βγ subunits to affect downstream intracellular signaling proteins or target functional proteins directly nih.gov.

Modulation of Ion Channels (e.g., Potassium, Calcium Channels)

This compound napadisilate exerts a significant influence on ion channel activity, primarily through its interaction with GABA-B receptors. As a G-protein-coupled receptor, activation of the GABA-B receptor by this compound napadisilate initiates a cascade of intracellular events nih.gov. This cascade ultimately leads to the opening of potassium channels and the concomitant closing of calcium channels nih.gov. The opening of potassium channels facilitates the efflux of potassium ions, resulting in hyperpolarization of the neuron nih.govunimelb.edu.auciteab.com. This hyperpolarization makes the neuron less likely to fire an action potential, thereby reducing neuronal excitability nih.gov. The closing of calcium channels further contributes to this inhibitory effect by decreasing intracellular calcium availability, which is crucial for muscle contraction nih.govwikipedia.orgwikipedia.org. This dual modulation of ion channels by this compound napadisilate is a key mechanism by which it dampens excessive neural signals, leading to reduced muscle contraction and spasticity nih.gov.

Calcium Ion Mobilization and Efflux Studies in Isolated Cells

Preclinical studies have investigated the effects of this compound napadisilate on calcium ion mobilization and efflux, particularly in isolated cell models such as rat pancreatic acini. This compound napadisilate has been shown to stimulate pancreatic exocrine secretion through its action on muscarinic receptors and subsequent calcium mobilization uni.lunih.gov. Both this compound napadisilate and carbamylcholine (B1198889), another cholinergic agent, were observed to increase amylase release and 45Ca2+ efflux in a dose-dependent manner in isolated rat pancreatic acini uni.lunih.gov. While this compound napadisilate was found to be less potent than carbamylcholine in stimulating amylase release and 45Ca2+ efflux, its potency in inhibiting the binding of [N-methyl-3H]scopolamine (a muscarinic antagonist) was nearly equivalent to that of carbamylcholine nih.govmdpi.com. These findings suggest that this compound napadisilate stimulates pancreatic exocrine secretion via muscarinic receptors and calcium mobilization pathways, albeit with a lower intrinsic activity compared to carbamylcholine in this specific isolated cell model nih.gov.

Table 1: Comparative Effects of this compound Napadisilate and Carbamylcholine in Isolated Rat Pancreatic Acini

ParameterThis compound NapadisilateCarbamylcholine
Amylase Release StimulationDose-dependent, lower potency than carbamylcholine nih.govDose-dependent, higher potency than this compound napadisilate nih.gov
45Ca2+ Efflux StimulationDose-dependent, lower potency than carbamylcholine nih.govDose-dependent, higher potency than this compound napadisilate nih.gov
[N-methyl-3H]Scopolamine Binding InhibitionNearly the same potency as carbamylcholine nih.govmdpi.comNearly the same potency as this compound napadisilate nih.govmdpi.com

Enzymatic Interactions and Cholinergic System Modulation

This compound is recognized as a cholinergic agonist mims.comcdutcm.edu.cn. Its interactions within the cholinergic system are primarily characterized by its agonistic activity at muscarinic receptors, which subsequently influences various physiological processes uni.lunih.gov.

Effects on Acetylcholinesterase Activity (if any)

Research indicates that this compound napadisilate is a cholinergic drug ncats.io. There is no direct evidence suggesting that this compound napadisilate functions as an acetylcholinesterase (AChE) inhibitor ncats.iowikipedia.org. Instead, its effects are described as being enhanced when co-administered with known acetylcholinesterase inhibitors, which increase the concentration of acetylcholine by preventing its breakdown ncats.iobio-techne.com. This suggests that this compound napadisilate's cholinergic action is distinct from direct AChE inhibition, rather it acts as an agonist on cholinergic receptors ncats.io.

Influence on Choline (B1196258) Acetyltransferase Activity

Based on available preclinical data, there is no direct information indicating that this compound napadisilate influences the activity of choline acetyltransferase (ChAT) cdutcm.edu.cnwikipedia.orgembopress.orguniprot.orgguidetopharmacology.org. ChAT is the enzyme responsible for the synthesis of acetylcholine from choline and acetyl-CoA wikipedia.orgembopress.orguniprot.org. This compound's role as a cholinergic agonist primarily involves interacting with acetylcholine receptors rather than directly modulating the synthesis of acetylcholine itself.

Modulation of Acetylcholine Synthesis and Release Pathways

This compound napadisilate is classified as a cholinergic agonist, meaning it mimics or enhances the effects of acetylcholine mims.comcdutcm.edu.cn. Its mechanism of action involves stimulating muscarinic receptors uni.lunih.gov. This receptor activation, as observed in studies on pancreatic exocrine secretion, leads to intracellular calcium mobilization, which is a critical step in various cellular signaling pathways, including those involved in secretion and potentially neurotransmitter release uni.lunih.govguidetopharmacology.org. While this compound directly interacts with muscarinic receptors, thereby modulating cholinergic signaling, direct evidence for its influence on the synthesis or release pathways of acetylcholine (e.g., choline uptake, vesicular packaging, or exocytosis) is not explicitly detailed in the provided information beyond its agonistic action on the receptors themselves embopress.orgfda.gov.ph. Its ability to stimulate secretion via muscarinic receptors and calcium mobilization highlights its role in influencing downstream effects of the cholinergic system nih.gov.

Preclinical Pharmacological Investigations of Aclatonium in in Vitro and Animal Models

Neuromuscular and Central Nervous System Research

Research into Analgesic Mechanisms in Non-Human Pain Models

Aclatonium napadisilate, a salt form of this compound, has been identified as a muscle relaxant that contributes to pain relief by influencing the central nervous system (CNS). Its primary mechanism involves modulating neurotransmitter activity within the CNS, specifically by enhancing the inhibitory action of gamma-aminobutyric acid (GABA). This compound napadisilate primarily interacts with GABA-B receptors, which are G-protein-coupled receptors. Upon activation of these receptors, a cascade of intracellular events is initiated, leading to the opening of potassium channels and the closing of calcium channels. This results in the hyperpolarization of neurons, making them less likely to fire action potentials, thereby reducing muscle contraction. This dual action of muscle relaxation and dampening excessive neural signals is understood to contribute to its analgesic effects. science.gov

While the mechanistic pathway for this compound's contribution to pain relief has been described, detailed research findings from specific non-human pain models, such as quantitative data from tail-flick, hot-plate, or acetic acid-induced writhing tests, are not extensively documented in the readily available scientific literature. Preclinical pain research commonly employs various animal models to elucidate pathophysiological mechanisms and identify novel targets for treatment, including models for inflammatory pain (e.g., complete Freund's adjuvant, carrageenan, formalin) and neuropathic pain. nih.govnih.gov These models assess behavioral endpoints like thermal or mechanical sensitivity, which can indicate analgesic efficacy. nih.gov However, specific quantitative data for this compound in these models were not found.

Endocrine System Modulation Research

The endocrine system plays a crucial role in maintaining physiological homeostasis, with pancreatic beta-cells being central to glucose regulation through insulin (B600854) secretion.

Effects on Insulin Release from Pancreatic Beta-Cells in Isolated Organ Perfusion Systems

Research into the effects of various compounds on insulin release from pancreatic beta-cells often utilizes isolated organ perfusion systems or isolated islets to precisely study the mechanisms involved. The process of glucose-stimulated insulin secretion (GSIS) in pancreatic beta-cells is well-understood. When glucose enters beta-cells, it is metabolized via glycolysis, leading to an increase in ATP production. This rise in ATP levels causes the closure of ATP-sensitive potassium (KATP) channels, resulting in membrane depolarization. This depolarization, in turn, opens voltage-gated calcium channels, allowing calcium influx into the cell. The elevated intracellular calcium concentration ([Ca2+]i) triggers the exocytosis of insulin-containing vesicles, leading to insulin release. researchgate.netnih.govnih.govarxiv.org

Structure-Activity Relationship (SAR) Studies in Preclinical Functional Assays

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, aiming to establish a correlation between the chemical structure of a series of compounds and their biological activity. These studies are crucial for optimizing lead compounds, improving potency, and understanding the molecular basis of their action.

Comparative Analysis of Potency and Efficacy between this compound and its Analogues

SAR studies typically involve synthesizing and testing a series of structurally related compounds (analogues) to determine how modifications to the chemical structure affect their biological activity, including potency and efficacy. This comparative analysis helps in identifying key structural features responsible for the observed pharmacological effects. nih.gov While this compound has been noted to be a cholinergic agonist and has shown activity in stimulating amylase release and inhibiting scopolamine (B1681570) binding in isolated rat pancreatic acini, a direct comparative analysis of its potency and efficacy with its structural analogues in preclinical functional assays was not found in the reviewed literature. One study indicated that this compound napadisilate was considerably less potent than carbamylcholine (B1198889) in stimulating amylase release and calcium efflux, but had comparable potency in inhibiting (N-methyl-3H)scopolamine binding, suggesting differences in intrinsic activity at muscarinic receptors in this specific context. science.gov However, this comparison is with a different cholinergic agonist (carbamylcholine) rather than a series of this compound analogues for SAR purposes.

Identification of Key Pharmacophoric Elements for Biological Activity

Pharmacophoric elements are the ensemble of steric and electronic features of a molecule that are necessary to ensure optimal supra-molecular interactions with a specific biological target and to trigger (or block) a biological response. nih.gov These elements can include hydrogen bond acceptors (HBAs), hydrogen bond donors (HBDs), hydrophobic areas, and positively or negatively ionizable groups, arranged in a specific three-dimensional spatial relationship. Identification of these key pharmacophoric elements is crucial for rational drug design and for understanding how a compound interacts with its target. nih.gov Despite the general importance of pharmacophore modeling in drug discovery, specific details regarding the identified key pharmacophoric elements for this compound's biological activity were not available in the public domain search results.

Metabolism and Pharmacokinetic Profiling of Aclatonium in Preclinical Research

Metabolite Identification and Structural Elucidation

Metabolite identification is a critical aspect of preclinical drug development, aiming to identify the metabolic liabilities of pharmacologically active compounds and to facilitate cross-species comparisons for validating toxicological animal models. Even metabolites present at very low concentrations can be significant.

High-resolution mass spectrometry (HR-MS) and ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are the technologies of choice for the separation and identification of drug biodegradation products and metabolites. These advanced analytical techniques offer high sensitivity, high resolution, and shorter run-times, enabling the detection of analytes at trace levels within complex biological matrices.

HR-MS provides accurate mass data, which is crucial for distinguishing isobaric molecular ions in metabolite identification studies. UHPLC-MS/MS allows for the separation of a diverse range of molecules and provides detailed fragmentation pathways through multistage product ion scans (MSn) for structural elucidation. Integrated platforms combining UHPLC-MS/MS with techniques like solid-phase extraction (SPE) and nuclear magnetic resonance (NMR) can further enhance the confidence in metabolite identification and structural elucidation.

Specific data on the application of HR-MS and UHPLC-MS/MS for identifying Aclatonium metabolites are not available in the provided search results.

Drug metabolism typically occurs in two phases: Phase I and Phase II scribd.comdokumen.pub. Phase I reactions introduce or expose polar functional groups on the parent compound, often making them more reactive scribd.comdokumen.pub. Common Phase I reactions include oxidation, reduction, and desaturation. These reactions are primarily mediated by enzymes like cytochrome P450s.

Phase II metabolism, also known as conjugation, involves the attachment of small polar molecules to the functional groups introduced or exposed during Phase I, significantly increasing the water solubility of the metabolite scribd.comdokumen.pub. This increased polarity facilitates the excretion of the drug or its metabolites dokumen.pub. The most common types of Phase II conjugation reactions include glucuronidation (mediated by UDP-glucuronosyltransferases, UGTs), sulfation (mediated by sulfotransferases, SULTs), methylation (mediated by methyltransferases, MTs), acetylation (mediated by N-acetyltransferases, NATs), and glutathione (B108866) conjugation (mediated by glutathione S-transferases, GSTs) scribd.comdokumen.pub. While Phase II metabolism generally renders drug metabolites inactive and non-toxic, some conjugations can lead to the formation of toxic metabolites dokumen.pub.

Specific details regarding the characterization of Phase I or Phase II metabolites of this compound, including the specific reactions (e.g., oxidation, glucuronidation) it undergoes, are not provided in the search results.

The requested article focuses on the metabolism and pharmacokinetic profiling of this compound in preclinical research. While this compound (specifically this compound Napadisilate) is identified as a cholinergic agonist investigated for its effects on gastrointestinal motility and pancreatic secretion, detailed research findings regarding its specific major metabolic pathways, "soft spots," and comprehensive cross-species metabolic comparisons in preclinical species are not extensively available within the provided search results. ncats.iotargetmol.comdrugfuture.com

Preclinical pharmacokinetic evaluations are crucial for understanding a compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are key determinants of efficacy and safety. These studies aim to identify metabolic stability, primary metabolites, metabolic routes, and potential drug-drug interactions, primarily focusing on hepatic models. nih.govnih.gov Metabolite identification (MetID) studies are essential for understanding clearance mechanisms, detecting active or reactive metabolites, and identifying unique or disproportionate human metabolites to support drug efficacy and safety evaluations. wuxiapptec.com Furthermore, cross-species comparisons of metabolic profiles are vital to assess the suitability of animal models for toxicological evaluations and to identify differences that could contribute to drug toxicity. evotec.comlabcorp.comsygnaturediscovery.com

Despite the general importance of these studies in drug development, specific data tables or detailed research findings pertaining to this compound's major metabolic pathways, its "soft spots" (i.e., sites prone to metabolic transformation), or direct comparative metabolic data across different preclinical species were not found in the provided snippets. While some sources mention that drugs inducing liver enzymes can accelerate this compound Napadisilate's metabolism, the specific pathways involved are not elucidated. patsnap.com

Advanced Methodologies for Aclatonium Research

In Vitro Cell Line Models in Aclatonium Research

In vitro cell line models provide controlled environments for studying the cellular effects of chemical compounds like this compound. These models are instrumental in understanding drug efficacy, mechanisms of action, and identifying novel modulators.

Utilization of Immortalized and Primary Cell Lines (e.g., Pancreatic Acini, Tracheal Smooth Muscle Cells)

The study of this compound has significantly utilized isolated primary cell lines, particularly rat pancreatic acini, to investigate its impact on exocrine and endocrine pancreatic functions. Research has compared the effects of this compound napadisilate with those of carbamylcholine (B1198889), another muscarinic agonist. Both compounds demonstrated a dose-dependent increase in amylase release and 45Ca2+ efflux from isolated rat pancreatic acini. While this compound napadisilate was found to be 20-30 times less potent than carbamylcholine in stimulating amylase release and 45Ca2+ efflux, its potency in inhibiting [N-methyl-3H]scopolamine binding was nearly equivalent to that of carbamylcholine wikipedia.orgwikidata.orgciteab.com. These findings suggest that this compound napadisilate stimulates pancreatic exocrine secretion through muscarinic receptors and Ca2+ mobilization, albeit with a lower intrinsic activity compared to carbamylcholine in this specific model wikipedia.org.

Further studies on isolated perfused rat pancreas revealed that this compound napadisilate, at concentrations of 0.1 µM or higher, significantly stimulated insulin (B600854) release in the presence of 8.3 mM glucose. An appreciable increase in pancreatic exocrine secretion, however, required a tenfold higher concentration (1.0 µM) of this compound napadisilate. This indicates a more potent action of this compound on B cells (insulin-secreting cells) than on the exocrine pancreas wikidata.org. These stimulatory effects on both endocrine and exocrine pancreatic secretion were inhibited by the muscarinic receptor antagonist pirenzepine, but not by the cholecystokinin (B1591339) receptor antagonist proglumide, confirming the involvement of muscarinic receptors wikidata.org.

Table 1: Comparative Effects of this compound Napadisilate and Carbamylcholine on Rat Pancreatic Acini wikipedia.orgwikidata.org

ParameterThis compound NapadisilateCarbamylcholine
Amylase ReleaseStimulated (dose-dependent)Stimulated (dose-dependent)
45Ca2+ EffluxStimulated (dose-dependent)Stimulated (dose-dependent)
Potency (Amylase Release/45Ca2+ Efflux)20-30 times less potentHigher potency
[N-methyl-3H]scopolamine BindingSimilarly decreased binding; nearly same potency in inhibitionSimilarly decreased binding; nearly same potency in inhibition
Insulin Release (Isolated Perfused Pancreas)Significant at ≥0.1 µM (glucose-dependent)Did not stimulate at 0.1 µM
Receptor MediationMuscarinic receptorsMuscarinic receptors

While this compound is known to exhibit smooth muscle activity wikipedia.org and is categorized as a choline (B1196258) stimulant nih.govcenmed.com, specific detailed research findings on its direct utilization with tracheal smooth muscle cells were not extensively detailed in the provided search results. General applications of primary bronchial/tracheal smooth muscle cells involve studies of angiogenesis, atherosclerosis, diabetes, or vascular/pulmonary biology fishersci.ca. These cells are isolated from the respiratory tract and can be used for in vitro studies of asthma and other pulmonary diseases unimelb.edu.au.

Development and Characterization of this compound-Responsive Cell Models

The studies on isolated rat pancreatic acini exemplify the development and characterization of this compound-responsive cell models. These models are characterized by their measurable responses to this compound, such as amylase secretion and calcium efflux, which directly reflect the compound's cholinergic activity wikipedia.orgwikidata.org. The inhibition of [N-methyl-3H]scopolamine binding further characterizes the interaction with muscarinic receptors wikipedia.org. The glucose-dependent insulin release observed in perfused pancreas models also serves as a key characteristic of this compound's effect on pancreatic B cells wikidata.org.

General principles for developing and characterizing cell models involve monitoring growth, morphology, and cell viability, as well as analyzing cell cycle and gene expression to understand cellular responses to compounds nih.gov. Advanced cell models, including 3D cultures like organoids and spheroids, are being developed to better recapitulate the in vivo environment, offering more predictive outcomes for drug discovery and disease modeling nih.gov. These models are characterized through imaging and flow cytometry to understand complex biology and ensure reproducibility nih.gov.

Applications in High-Throughput Screening for Novel Modulators

High-throughput screening (HTS) is a powerful approach in drug discovery, and cell-based models are critical for evaluating drug candidates and identifying modulators. While specific HTS applications for this compound were not detailed, this compound napadisilate has been mentioned in the context of high-throughput screening for modulators. This suggests that this compound-responsive cell models, such as the pancreatic acini models, could potentially be adapted for HTS to identify novel compounds that modulate this compound's activity or its target receptors. HTS typically involves screening large libraries of compounds to find those that can increase or decrease the activity of a specific target, using techniques like automated patch clamp electrophysiology and fluorescence-based assays.

Computational Chemistry and Molecular Modeling for this compound Studies

Computational chemistry and molecular modeling offer valuable insights into the electronic structure and molecular interactions of chemical compounds, complementing experimental research.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are first-principles methods used to numerically solve Schrödinger's equation for a specific system, providing highly accurate and quantitative data on molecular systems. These calculations are essential for analyzing the electronic structure of compounds, which includes understanding electron distribution, bonding characteristics, and reactivity. They can reveal mechanistic details that are often not experimentally feasible. While quantum chemical calculations are widely applied in modern chemistry for various compounds, specific detailed studies focusing on the electronic structure analysis of this compound using these methods were not explicitly found in the provided search results.

Molecular Dynamics Simulations of Protein-Aclatonium Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of biomolecules and their interactions with small molecules, such as drugs. These simulations can provide atomistic details of protein-ligand binding processes, including changes in protein structure upon binding, the stability of interfaces, and the role of water molecules in interactions. MD simulations can help identify crucial residues involved in binding and predict binding affinities. Despite the general utility of MD simulations in studying protein-drug complexes and understanding their mechanisms of action, specific applications of molecular dynamics simulations to analyze the interactions between this compound and its target proteins were not detailed in the provided search results.

Research Gaps, Challenges, and Future Directions in Aclatonium Academic Inquiry

Elucidation of Remaining Unexplored Mechanistic Pathways

Aclatonium is known to act as a cholinergic agonist fishersci.se. Specifically, this compound Napadisilate has been shown to stimulate pancreatic exocrine secretion via muscarinic receptors and calcium mobilization, albeit with less intrinsic activity than carbamylcholine (B1198889) in isolated rat pancreatic acini wikipedia.orguni.lu. Furthermore, this compound Napadisilate exerts its effects by enhancing GABAergic activity within the central nervous system, modulating GABA-B receptors to reduce neuronal excitability, alleviate muscle spasms, and provide pain relief fishersci.canih.gov.

Despite these insights, the precise interplay and relative contributions of this compound's dual cholinergic and GABAergic actions across its various therapeutic applications remain largely unexplored. A significant research gap lies in the comprehensive identification of the specific muscarinic receptor subtypes (M1-M5) that this compound preferentially interacts with to mediate its diverse physiological effects, such as gastrointestinal motility regulation, muscle relaxation, and pain modulation. Further studies are needed to map the complete downstream signaling cascades activated by this compound through both muscarinic and GABA-B receptors, moving beyond general descriptions of neuronal excitability or secretory stimulation. Understanding these intricate molecular details will be crucial for optimizing its therapeutic profile and identifying potential novel indications.

Development of Novel In Vitro and Animal Models for Specific Target Systems

Current research on this compound has utilized models such as isolated rat pancreatic acini for studying exocrine secretion wikipedia.orguni.lu and beagle dogs in experiments related to gastrointestinal residue removal massbank.eu. Additionally, scopolamine-induced cognitive deficit models in rodents are commonly employed for screening compounds with memory-enhancing properties and studying cholinergic system modulation uni.lunih.gov.

A key challenge in this compound research is the development of more sophisticated and human-relevant in vitro and in vivo models that accurately capture the complexity of the target systems and disease pathologies. Future directions should focus on creating advanced human in vitro models, such as organ-on-a-chip systems or induced pluripotent stem cell (iPSC)-derived neuronal and gastrointestinal organoids. These models could provide a more physiologically accurate representation of human cholinergic and GABAergic networks, facilitating the study of this compound's effects with higher translational relevance nih.govmcw.edu. Concurrently, the development of novel animal models that closely mimic the specific human neurological or gastrointestinal conditions targeted by this compound would enable more detailed mechanistic investigations and preclinical validation of its therapeutic potential mpg.demims.com.

Innovative Synthetic Approaches for Complex this compound Derivatives

This compound is structurally related to acetylcholine (B1216132) chloride, and its synthesis has been previously reported fishersci.nl. The broader field of drug discovery consistently seeks to optimize the design and synthesis of drug structures to enhance their properties alfa-chemistry.com.

A significant research gap exists in the exploration of innovative synthetic approaches for this compound and its complex derivatives. Future research should aim to develop more efficient, sustainable, and scalable synthetic routes. Furthermore, there is a need to design and synthesize novel this compound derivatives with enhanced target specificity, for instance, compounds that selectively modulate particular muscarinic or GABA-B receptor subtypes. Such efforts could lead to derivatives with improved potency, more favorable pharmacokinetic profiles, or reduced off-target effects. Innovative synthetic strategies could also enable the creation of prodrugs or targeted delivery systems for this compound, potentially expanding its therapeutic applications and improving patient outcomes fishersci.co.ukcycpeptmpdb.com.

Integration of Multi-Omics Data in this compound Biological Systems Research

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, are increasingly recognized as powerful tools for gaining a comprehensive understanding of complex biological processes and disease mechanisms.

Currently, specific multi-omics studies focusing on this compound's effects on biological systems are not widely reported. A crucial research gap involves the systematic application of multi-omics technologies to this compound research. This would allow for a system-level understanding of how this compound modulates gene expression, protein profiles, and metabolic pathways in various tissues relevant to its therapeutic actions (e.g., gut, brain, pancreas). Such integrated analyses could reveal novel biomarkers of drug response or resistance, identify previously unknown off-target interactions, and provide deeper insights into its mechanism of action at a holistic biological level. Overcoming challenges related to the handling, integration, and interpretation of vast, heterogeneous multi-omics datasets will be essential for realizing this potential.

Application of Artificial Intelligence and Machine Learning in this compound Research (e.g., Metabolism Prediction)

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming various stages of drug discovery and development, from target identification and drug design to efficacy and toxicity prediction alfa-chemistry.com.

Despite the broad applicability of AI/ML in pharmaceutical research, there is a notable research gap in their specific application to this compound. Future directions should actively leverage AI and ML for several aspects of this compound research, including:

Metabolism Prediction: Utilizing ML algorithms to predict this compound's metabolic pathways and potential metabolites, which can inform drug-drug interaction studies and optimize its pharmacokinetic properties.

Novel Derivative Design: Employing generative AI models to design new this compound analogues with improved potency, selectivity for specific receptor subtypes, or enhanced bioavailability.

Target Interaction Simulation: Using computational modeling and AI to simulate this compound's binding and modulation of specific muscarinic and GABA-B receptors, providing atomistic insights into its mechanism.

New Indication Discovery: Applying ML to analyze large biological and clinical datasets to identify novel therapeutic indications for this compound based on its known pharmacological profile and predicted interactions.

Contribution of this compound Research to Fundamental Understanding of Cholinergic Signaling and Drug Discovery Paradigms

This compound's established role as a cholinergic agonist and its demonstrated ability to modulate GABAergic activity present a unique opportunity to advance the fundamental understanding of neurotransmitter systems fishersci.sefishersci.canih.gov. Cholinergic signaling is critical for numerous physiological functions, including cognition, movement, and reward, and its dysregulation is implicated in various neurological disorders.

Research into this compound can provide valuable insights into the intricate cross-talk between the cholinergic and GABAergic systems. By studying how this compound simultaneously modulates these two major neurotransmitter pathways, researchers can gain a deeper understanding of their synergistic or antagonistic interactions in health and disease. This fundamental knowledge could contribute to the development of novel drug discovery paradigms that move beyond traditional single-target approaches. This compound's "multifaceted" mechanism fishersci.ca could serve as a case study for designing future multi-target drugs, which may offer more comprehensive therapeutic benefits for complex conditions where multiple neurotransmitter systems are implicated, potentially leading to more effective treatments for neurological and gastrointestinal disorders.

Q & A

Q. What experimental designs minimize batch-to-batch variability in this compound formulation studies?

  • Methodological Answer : Implement quality-by-design (QbD) principles, including factorial design of experiments (DoE) to optimize critical process parameters (CPPs). Use near-infrared (NIR) spectroscopy for real-time monitoring. Perform multivariate analysis (e.g., PCA) to identify sources of variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.